4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 29527-31-9
Cat. No.: VC21430847
Molecular Formula: C11H13N3S
Molecular Weight: 219.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29527-31-9 |
|---|---|
| Molecular Formula | C11H13N3S |
| Molecular Weight | 219.31g/mol |
| IUPAC Name | 4-ethyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15) |
| Standard InChI Key | NEUNTOCSKRVRJI-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)C |
| Canonical SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Classification
Molecular Composition
4-Ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has the molecular formula C₁₁H₁₃N₃S, with a calculated molecular weight of 219.31 g/mol. This compound features a 1,2,4-triazole ring substituted with a thiol group at position 3, an ethyl group at position 4, and a 4-methylphenyl (p-tolyl) group at position 5.
The structural components include:
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A five-membered 1,2,4-triazole heterocyclic ring
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A thiol (-SH) group at position 3
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An ethyl (-CH₂CH₃) group at position 4
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A 4-methylphenyl group at position 5
Structural Analogs
Several close structural analogs have been documented in chemical databases, differing primarily in the position of the methyl group on the phenyl ring or the substituent on the triazole ring:
Physicochemical Properties
Predicted Properties
Based on the data available for structural analogs, the following physicochemical properties can be estimated:
Structural Features Affecting Properties
The 1,2,4-triazole ring with a thiol group at position 3 contributes significantly to the compound's chemical behavior. The thiol group (-SH) can exist in equilibrium with its thione tautomer (C=S), which affects the compound's reactivity and biological activity. Additionally, the ethyl group at position 4 of the triazole ring and the methyl group at position 4 of the phenyl ring influence the molecule's steric properties and lipophilicity.
Synthesis and Preparation
Starting Materials
Based on typical synthetic routes for similar compounds, potential starting materials may include:
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4-Methylbenzoic acid or its derivatives
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Ethyl hydrazine or related compounds
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Carbon disulfide or other sulfur-containing reagents
| Classification | Description | Reference |
|---|---|---|
| GHS Symbol | GHS07 (Warning) | Based on 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol |
| Hazard Class | Irritant (Xi) | Based on similar triazole-thiol compounds |
Health Hazards
Based on the hazard statements for structural analogs, the compound may present the following health hazards:
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H332: Harmful if inhaled
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H319: Causes serious eye irritation
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H302: Harmful if swallowed
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H335: May cause respiratory irritation
Chemical Reactivity and Stability
Functional Group Reactivity
The thiol group (-SH) at position 3 of the triazole ring is likely the most reactive site in the molecule. This group can participate in various reactions:
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Oxidation to form disulfides
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Alkylation to form thioethers
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Metal complexation through the sulfur atom
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Nucleophilic reactions typical of thiols
The triazole ring, being nitrogen-rich, can also participate in coordination chemistry with metal ions and may exhibit acid-base properties due to the nitrogen atoms.
Stability Considerations
Spectroscopic Characterization
Predicted Spectral Features
Based on its structure, 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol would likely exhibit the following spectroscopic features:
NMR Spectroscopy:
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¹H NMR: Signals for the ethyl group (triplet and quartet), methyl group (singlet), aromatic protons (doublets for para-substituted phenyl), and thiol proton (singlet, potentially broad)
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¹³C NMR: Signals for the triazole carbon atoms, including the C-S carbon at a downfield shift, aromatic carbons, and alkyl carbons
IR Spectroscopy:
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S-H stretching vibration (2550-2600 cm⁻¹)
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C=N stretching vibrations (1600-1650 cm⁻¹)
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C-N stretching vibrations (1200-1350 cm⁻¹)
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Aromatic C-H stretching and bending vibrations
Mass Spectrometry:
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Molecular ion peak at m/z 219 (corresponding to the molecular weight)
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Fragmentation patterns involving loss of the ethyl group, thiol group, or cleavage of the phenyl-triazole bond
Computational Chemistry Insights
Molecular Modeling
Computational studies of 4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol would provide insights into:
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Electronic distribution and potential reactive sites
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Preferred conformations and energy barriers
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Tautomeric preferences between thiol and thione forms
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Potential for hydrogen bonding and intermolecular interactions
Such computational analyses would be valuable for predicting the compound's behavior in different environments and its potential interactions with biological targets.
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